molecular formula C8H5FN2O2 B1443313 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1190319-97-1

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1443313
CAS No.: 1190319-97-1
M. Wt: 180.14 g/mol
InChI Key: LAHNECIDUTUJDR-UHFFFAOYSA-N
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Description

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

    6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The chlorine atom can alter the compound’s reactivity and interaction with biological targets compared to the fluorine-substituted analog.

    5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: The position of the fluorine atom can significantly impact the compound’s chemical properties and biological activities.

Uniqueness: 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine atom, which can enhance its biological activity and selectivity. This makes it a valuable compound in the development of new pharmaceuticals and in various scientific research applications.

Properties

IUPAC Name

6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHNECIDUTUJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696665
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-97-1
Record name 6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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